2-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)-1-phenylethanone
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Overview
Description
2-(3,4-Diacetyl-2,5-dimethylpyrrol-1-yl)-1-phenylethanone is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with acetyl and methyl groups, as well as a phenylethanone moiety
Preparation Methods
The synthesis of 2-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)-1-phenylethanone can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with acetic anhydride to introduce the acetyl groups at the 3 and 4 positions of the pyrrole ring. This intermediate is then reacted with 1-phenylethanone under acidic conditions to form the final product. The reaction conditions typically involve the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the formation of the desired compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
2-(3,4-Diacetyl-2,5-dimethylpyrrol-1-yl)-1-phenylethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The acetyl groups on the pyrrole ring can undergo nucleophilic substitution reactions with reagents such as amines or alcohols to form substituted products.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3,4-Diacetyl-2,5-dimethylpyrrol-1-yl)-1-phenylethanone has been studied for its potential
Properties
IUPAC Name |
2-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-17(13(3)20)18(14(4)21)12(2)19(11)10-16(22)15-8-6-5-7-9-15/h5-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIXWEARKBFEIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CC(=O)C2=CC=CC=C2)C)C(=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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